molecular formula C13H15N3O B1483875 1-cyclopentyl-3-(pyridin-4-yl)-1H-pyrazol-5-ol CAS No. 2098136-52-6

1-cyclopentyl-3-(pyridin-4-yl)-1H-pyrazol-5-ol

Cat. No. B1483875
CAS RN: 2098136-52-6
M. Wt: 229.28 g/mol
InChI Key: BIRNILCQLICHPN-UHFFFAOYSA-N
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Description

1-cyclopentyl-3-(pyridin-4-yl)-1H-pyrazol-5-ol, or CP-PY, is an organic compound with a wide range of potential applications in the scientific research and pharmaceutical industries. This compound has been studied extensively in recent years and has shown potential for a variety of applications, including synthesis, drug design, and biochemical and physiological effects. This article will provide an overview of CP-PY, including its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Synthesis and Structural Analysis

Anticancer Potential

Derivatives of 1-cyclopentyl-3-(pyridin-4-yl)-1H-pyrazol-5-ol have been explored for their anticancer properties. A series of related compounds demonstrated moderate to good cytotoxicity against various human cancer cell lines, suggesting their potential as anticancer agents. Some analogs exhibited significant cytotoxicity, comparable to standard drugs like etoposide, highlighting their potential in cancer therapy (Raquib Alam et al., 2018).

Antiproliferative Activity

The antiproliferative effects of 1-aryl-3,5-bis(het)aryl pyrazole derivatives, which share a structural motif with this compound, were investigated. One compound, in particular, showed maximum cytotoxic effect against breast cancer and leukemic cells, demonstrating the potential of these compounds in developing treatments for leukemia and breast cancer (H. Ananda et al., 2017).

Photoinduced Tautomerization Studies

The compound and its derivatives have been studied for their photophysical properties, particularly photoinduced tautomerization. These studies provide insights into the excited-state behavior of these compounds, which could have implications for their use in photophysical and photochemical applications (V. Vetokhina et al., 2012).

Biomedical Applications

The broader class of pyrazolo[3,4-b]pyridines, to which this compound belongs, has been extensively studied for various biomedical applications. These compounds have shown promise in several areas, including as kinase inhibitors, highlighting their potential in drug discovery and therapeutic interventions (Ana Donaire-Arias et al., 2022).

properties

IUPAC Name

2-cyclopentyl-5-pyridin-4-yl-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c17-13-9-12(10-5-7-14-8-6-10)15-16(13)11-3-1-2-4-11/h5-9,11,15H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIRNILCQLICHPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=O)C=C(N2)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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